molecular formula C12H15ClINO2 B12824011 4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B12824011
M. Wt: 367.61 g/mol
InChI Key: MCQOLORVFBWETG-UHFFFAOYSA-N
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Description

4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the iodophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the formation of pyrrolidine-2-carboxylic acid can be achieved through the cyclization of N-substituted piperidines . The iodophenyl group can then be introduced via electrophilic iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrrolidin-2-ones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The iodophenyl group can enhance the compound’s binding affinity to its targets, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride is unique due to the presence of the iodophenyl group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(2-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQOLORVFBWETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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